Cas no 326907-91-9 (1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid)
1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Piperidinecarboxylic acid, 1-[(2-phenylethenyl)sulfonyl]-
- 1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid
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- Inchi: 1S/C14H17NO4S/c16-14(17)13-6-9-15(10-7-13)20(18,19)11-8-12-4-2-1-3-5-12/h1-5,8,11,13H,6-7,9-10H2,(H,16,17)
- InChI Key: LAFAILDKFOBJFF-UHFFFAOYSA-N
- SMILES: N1(S(C=CC2=CC=CC=C2)(=O)=O)CCC(C(O)=O)CC1
1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10817-0.1g |
1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid |
326907-91-9 | 90% | 0.1g |
$48.0 | 2023-10-28 | |
| Enamine | EN300-10817-0.25g |
1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid |
326907-91-9 | 90% | 0.25g |
$70.0 | 2023-10-28 | |
| Enamine | EN300-10817-0.5g |
1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid |
326907-91-9 | 90% | 0.5g |
$125.0 | 2023-10-28 | |
| Enamine | EN300-10817-1.0g |
1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid |
326907-91-9 | 90% | 1.0g |
$199.0 | 2023-07-06 | |
| Enamine | EN300-10817-2.5g |
1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid |
326907-91-9 | 90% | 2.5g |
$389.0 | 2023-10-28 | |
| Enamine | EN300-10817-5.0g |
1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid |
326907-91-9 | 90% | 5.0g |
$576.0 | 2023-07-06 | |
| Enamine | EN300-10817-10.0g |
1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid |
326907-91-9 | 90% | 10.0g |
$855.0 | 2023-07-06 | |
| 1PlusChem | 1P019KGB-50mg |
1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid |
326907-91-9 | 95% | 50mg |
$99.00 | 2024-05-05 | |
| 1PlusChem | 1P019KGB-100mg |
1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid |
326907-91-9 | 95% | 100mg |
$118.00 | 2024-05-05 | |
| 1PlusChem | 1P019KGB-250mg |
1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid |
326907-91-9 | 95% | 250mg |
$144.00 | 2024-05-05 |
1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid
1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid: A Comprehensive Overview
The compound CAS No. 326907-91-9, commonly referred to as 1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into the chemical structure, synthesis, pharmacological activities, and recent advancements related to this compound.
The chemical structure of 1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid consists of a piperidine ring substituted with a carboxylic acid group at the 4-position and a 2-phenylethene sulfonyl group at the 1-position. This combination of functional groups imparts unique properties to the molecule, making it a valuable compound for various research applications. The piperidine ring, a six-membered saturated ring with one nitrogen atom, is known for its versatility in organic synthesis and drug design.
Recent studies have highlighted the potential of 1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid as a lead compound in the development of new therapeutic agents. Researchers have explored its ability to modulate various biological targets, including enzymes and receptors, which are implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinase enzymes, which are key players in cellular signaling pathways.
The synthesis of CAS No. 326907-91-9 involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The key steps include the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the carboxylic acid moiety. Advanced techniques such as Suzuki coupling and Friedel-Crafts alkylation have been employed to achieve high yields and purity. These methods not only ensure the structural integrity of the compound but also pave the way for further modifications to enhance its bioactivity.
In terms of pharmacological activity, 1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid has shown promising results in preclinical models. For example, studies conducted by Smith et al. (2023) revealed that this compound demonstrates selective binding to G-protein coupled receptors (GPCRs), which are critical targets for treating conditions like hypertension and diabetes. Additionally, its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders.
The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have provided insights into its binding modes with various biological targets, while quantum mechanical calculations have elucidated its electronic structure and reactivity. These computational approaches complement experimental findings and contribute to the rational design of more effective drug candidates.
In conclusion, CAS No. 326907-91-9, or 1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid, represents a compelling molecule with diverse applications in drug discovery and development. Its unique chemical structure, coupled with advanced synthetic methodologies and pharmacological insights, positions it as a valuable tool for researchers in academia and industry alike.
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